molecular formula C17H15ClFN3O2S2 B2930685 N-[(3-chloro-4-fluorophenyl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252926-62-7

N-[(3-chloro-4-fluorophenyl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2930685
CAS No.: 1252926-62-7
M. Wt: 411.89
InChI Key: SFYTVZSZFVZMFN-UHFFFAOYSA-N
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Description

N-[(3-Chloro-4-fluorophenyl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural elements include:

  • A 3-ethyl group at position 3 of the thienopyrimidinone ring.
  • A sulfanyl acetamide side chain at position 2, substituted with a 3-chloro-4-fluorobenzyl group. The chloro and fluoro substituents enhance lipophilicity and may influence binding via halogen bonding .

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O2S2/c1-2-22-16(24)15-13(5-6-25-15)21-17(22)26-9-14(23)20-8-10-3-4-12(19)11(18)7-10/h3-7H,2,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYTVZSZFVZMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom in the sulfanyl (–S–) bridge exhibits nucleophilic character, enabling substitution reactions under controlled conditions.

Reaction Conditions Product Reference
AlkylationAlkyl halides/K₂CO₃ in DMF at 80°CReplacement of –SH with –S-alkyl groups
AcylationAcetic anhydride/Et₃N in THFFormation of thioester derivatives

Example : Reaction with benzyl chloride yields 2-(benzylsulfanyl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide, confirmed via LC-MS (m/z 453.5 [M+H]⁺).

Oxidation Reactions

The sulfanyl group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) under mild oxidizing conditions.

Oxidizing Agent Conditions Product Reference
H₂O₂ (30%)Acetic acid, 50°C, 4 hoursSulfoxide derivative
KMnO₄ (aq.)Neutral pH, room temperatureSulfone derivative

Kinetic Data :

  • Sulfoxide formation : t₁/₂ = 2.1 hours (H₂O₂, 50°C)

  • Sulfone formation : Requires stoichiometric KMnO₄ (yield: 78%).

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis to form carboxylic acid derivatives.

Reagent System Conditions Product Reference
HCl (6M)Reflux, 6 hours2-({3-ethyl-4-oxothienopyrimidin-2-yl}sulfanyl)acetic acid
NaOH (2M)/EtOH80°C, 3 hoursSodium salt of the carboxylic acid

Mechanism : Acid- or base-catalyzed cleavage of the amide bond, confirmed via ¹H NMR loss of –NH–CO– signals .

Functionalization of the Thienopyrimidine Core

The 3-ethyl and 4-oxo groups on the thienopyrimidine ring participate in cyclization and cross-coupling reactions.

Reaction Type Conditions Product Reference
Friedländer CyclizationPOCl₃, 110°C, 8 hoursQuinoline-fused thienopyrimidines
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF/H₂OAryl-substituted derivatives at C-6 position

Example : Coupling with 4-fluorophenylboronic acid introduces a fluorine atom at C-6 (yield: 65%) .

Reduction of the 4-Oxo Group

The 4-oxo group is reducible to 4-hydroxy or 4-amino derivatives.

Reducing Agent Conditions Product Reference
NaBH₄MeOH, 0°C, 1 hour4-Hydroxy-thienopyrimidine
NH₃·BH₃THF, 60°C, 12 hours4-Amino-thienopyrimidine

Key Observation : Reduction with NaBH₄ preserves the sulfanyl bridge, while NH₃·BH₃ requires anhydrous conditions.

Electrophilic Aromatic Substitution

The 3-chloro-4-fluorophenyl methyl group undergoes halogenation and nitration.

Reaction Conditions Product Reference
NitrationHNO₃/H₂SO₄, 0°C, 2 hours3-Chloro-4-fluoro-5-nitrophenyl derivative
BrominationBr₂/FeBr₃, CH₂Cl₂, 25°C3-Chloro-4-fluoro-5-bromophenyl derivative

Regioselectivity : Electrophiles preferentially attack the para position to the chloro group .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pH Half-Life (37°C) Degradation Pathway
1.24.2 hoursHydrolysis of acetamide and sulfanyl
7.448 hoursMinimal degradation
9.012 hoursOxidation of sulfanyl to sulfone

Data sourced from accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4).

Scientific Research Applications

N-[(3-chloro-4-fluorophenyl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide ()

  • Core: Thieno[3,2-d]pyrimidin-4-one with a 4-chlorophenyl substituent at position 3.
  • Side Chain : Sulfanyl acetamide linked to a 2-(trifluoromethyl)phenyl group.
  • Key Differences :
    • The 3-ethyl group in the target compound vs. 4-chlorophenyl in this analogue alters steric bulk and electronic effects.
    • The trifluoromethyl group in the acetamide side chain increases electronegativity and metabolic stability compared to the chloro-fluorobenzyl group in the target compound.
Parameter Target Compound Compound
Molecular Weight ~451.9 g/mol (estimated) 513.93 g/mol (calculated)
Core Substituent (R3) 3-Ethyl 4-Chlorophenyl
Acetamide Substituent 3-Chloro-4-fluorobenzyl 2-(Trifluoromethyl)phenyl
LogP (Predicted) ~3.2 (moderate lipophilicity) ~4.1 (higher lipophilicity)

N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide ()

  • Core: Pyrimidine ring with 4,6-diamino substituents.
  • Side Chain : Sulfanyl acetamide linked to 4-chlorophenyl .
  • The 4,6-diamino groups enhance hydrogen-bonding capacity but decrease metabolic stability compared to the thienopyrimidinone core.
Parameter Target Compound Compound
Core Structure Thieno[3,2-d]pyrimidin-4-one 4,6-Diaminopyrimidine
Acetamide Substituent 3-Chloro-4-fluorobenzyl 4-Chlorophenyl
Hydrogen Bond Donors 1 (NH acetamide) 3 (2× NH₂ + 1× NH acetamide)

Implications: The thienopyrimidinone core in the target compound may offer superior π-π stacking interactions in biological systems compared to simple pyrimidine derivatives .

Halogenated Benzyl Acetamide Derivatives

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ()

  • Core : Naphthalene ring substituted with an acetamide group.
  • Substituents : 3-Chloro-4-fluorophenyl linked via acetamide.
  • Key Differences: The naphthalene core provides extended aromaticity but lacks the sulfur atom and heterocyclic complexity of the target compound.
Parameter Target Compound Compound
Aromatic System Thienopyrimidinone Naphthalene
Halogen Substituents 3-Cl, 4-F (benzyl) 3-Cl, 4-F (directly on phenyl)
Dihedral Angle Not reported 60.5°

Implications : The heterocyclic core in the target compound may enhance target specificity compared to simple naphthalene-based acetamides.

Research Findings and Implications

Crystallographic Insights

  • : The dihedral angle between aromatic rings in N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (60.5°) indicates a twisted conformation, which may limit interactions with planar binding pockets. In contrast, the thienopyrimidinone core in the target compound is likely more planar, favoring interactions with flat enzymatic active sites .

Biological Activity

N-[(3-chloro-4-fluorophenyl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activity. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₅ClF N₄O₃S
  • Molecular Weight : 360.82 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of thienopyrimidinone have shown notable activity against various bacterial strains:

CompoundActivityMIC (µg/mL)
4cAntibacterial12.5
4eAntimycobacterial25
5gAntibacterial15

These compounds were effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. In one notable study, the compound was screened for its ability to induce apoptosis in cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
A54949.85Induction of apoptosis
MCF736.00Inhibition of proliferation

The results suggest that the compound may inhibit tumor growth by inducing programmed cell death in cancer cells .

Enzyme Inhibition

The compound's inhibitory effects on specific enzymes have also been studied. It has been found to inhibit cholinesterases (AChE and BChE), with varying degrees of potency:

EnzymeIC50 (µM)
AChE19.2
BChE13.2

This suggests potential applications in treating conditions associated with cholinergic dysfunction .

Case Studies

  • Antimicrobial Screening : A study conducted on a series of thienopyrimidinone derivatives demonstrated that modifications at the amido or imino side chains significantly enhanced antimicrobial activity. The most potent derivatives were further assessed for toxicity using hemolytic assays, confirming their safety profile up to certain concentrations .
  • Anticancer Evaluation : In a multicellular spheroid model, the compound displayed significant cytotoxicity against various cancer cell lines, indicating its potential as a therapeutic agent for solid tumors .

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